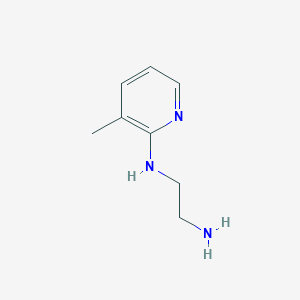

N-(3-methylpyridin-2-yl)ethane-1,2-diamine

Description

BenchChem offers high-quality N-(3-methylpyridin-2-yl)ethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylpyridin-2-yl)ethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-(3-methylpyridin-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-7-3-2-5-10-8(7)11-6-4-9/h2-3,5H,4,6,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMZKRMMBHSXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510640 | |

| Record name | N~1~-(3-Methylpyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81528-65-6 | |

| Record name | N~1~-(3-Methylpyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(3-methylpyridin-2-yl)ethane-1,2-diamine chemical properties"

Executive Technical Summary

N-(3-methylpyridin-2-yl)ethane-1,2-diamine (CAS 81528-65-6) is a specialized bidentate ligand and organic building block characterized by a 2-aminopyridine core substituted with a 3-methyl group and an ethylenediamine side chain. Unlike its unmethylated analog (N-(pyridin-2-yl)ethane-1,2-diamine), the presence of the 3-methyl group introduces a critical steric wedge proximal to the pyridine nitrogen.

This structural feature significantly alters its coordination geometry with transition metals, often destabilizing planar complexes in favor of distorted tetrahedral or octahedral geometries. In medicinal chemistry, it serves as a "privileged scaffold" for kinase inhibitors and GPCR ligands, where the 3-methyl group restricts conformational rotation, potentially enhancing binding selectivity. It is also identified as a trace impurity in the synthesis of agrochemicals like Metiram.

Physicochemical Profile

The following data consolidates experimental values and high-confidence predictive models suitable for laboratory planning.

| Property | Value / Description | Source/Note |

| CAS Number | 81528-65-6 | Sigma-Aldrich [1] |

| Molecular Formula | C₈H₁₃N₃ | |

| Molecular Weight | 151.21 g/mol | |

| Physical State | Solid (Low Melting) | Hygroscopic nature likely [1] |

| Boiling Point | ~275 °C (Predicted) | @ 760 mmHg |

| pKa (Pyridine N) | ~6.9 - 7.2 (Predicted) | Elevated vs. Pyridine (5.[1]2) due to amino group (+R) and methyl (+I) |

| pKa (Primary Amine) | ~9.8 - 10.1 (Predicted) | Typical for primary aliphatic amines |

| Solubility | High: Water, Methanol, DCM | Protonatable amines confer water solubility |

| LogP | 0.6 (Predicted) | Lipophilic enough for cell permeability |

Synthetic Methodology: Nucleophilic Aromatic Substitution

The synthesis of N-(3-methylpyridin-2-yl)ethane-1,2-diamine relies on a Nucleophilic Aromatic Substitution (

Reaction Scheme

The reaction involves the displacement of a chloride leaving group on 2-chloro-3-methylpyridine by the primary amine of ethylenediamine.

Figure 1: S_NAr Synthesis Pathway. The reaction requires thermal energy to overcome the steric barrier of the 3-methyl group.

Detailed Protocol

Safety Note: Ethylenediamine is corrosive and a sensitizer. Perform all operations in a fume hood.

-

Reagent Stoichiometry:

-

2-Chloro-3-methylpyridine (1.0 eq)

-

Ethylenediamine (5.0 - 10.0 eq) – Critical: Excess amine acts as both solvent and base, and prevents the formation of the bis-substituted dimer (N,N'-bis(3-methylpyridin-2-yl)ethane-1,2-diamine).

-

-

Procedure:

-

Setup: Charge a round-bottom flask with 2-chloro-3-methylpyridine and anhydrous ethylenediamine. Equip with a reflux condenser and a calcium chloride drying tube (or nitrogen balloon).

-

Reaction: Heat the mixture to reflux (approx. 117°C) for 12–24 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH). The 3-methyl group significantly slows the reaction compared to 2-chloropyridine.

-

Workup:

-

Cool to room temperature.[2]

-

Remove excess ethylenediamine under reduced pressure (rotary evaporator). Note: Ethylenediamine has a high BP (116°C); use a high-vacuum pump if possible.

-

Dissolve the residue in DCM and wash with 1M NaOH (to liberate the free base from the HCl salt).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Recrystallization from hexane/ether or vacuum distillation is recommended.

-

Yield Expectation: 70–85%.

-

-

Structural Characterization (Predicted)[4][5]

Confirmation of the product structure is best achieved via ¹H NMR. The 3-methyl group provides a distinct diagnostic handle.

| Signal | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| A | ~8.0 | Doublet (d) | 1H | Pyridine C6-H |

| B | ~7.2 | Doublet (d) | 1H | Pyridine C4-H |

| C | ~6.5 | Doublet of Doublets (dd) | 1H | Pyridine C5-H |

| D | ~5.0 | Broad Singlet | 1H | Ar-NH -CH₂ |

| E | ~3.4 | Triplet/Multiplet | 2H | -NH-CH₂ -CH₂- |

| F | ~2.9 | Triplet | 2H | -CH₂-CH₂ -NH₂ |

| G | ~2.1 | Singlet (s) | 3H | Pyridine C3-CH₃ |

| H | ~1.5 | Broad Singlet | 2H | Terminal -NH₂ |

Note: The C3-Methyl group (Signal G) is the key purity indicator. Integration of this singlet vs. the ethylenediamine triplets confirms the mono-substitution.

Coordination Chemistry: The Steric Wedge

The 3-methyl group is not merely a passive substituent; it acts as a "steric wedge" that influences metal binding. In coordination complexes (e.g., with Cu(II), Zn(II), or Ni(II)), the ligand acts as a bidentate N,N-donor.

-

Unmethylated Analog: Forms planar complexes easily.

-

3-Methyl Analog (CAS 81528-65-6): The methyl group clashes with the other ligands in a square-planar arrangement, often forcing the metal center into a distorted geometry (tetrahedral or octahedral) or reducing the stability constant (log K) of the complex.

Figure 2: Steric interaction in metal complexes. The 3-methyl group (yellow) creates steric repulsion, preventing planar ligand alignment.

Applications in Drug Discovery

Pharmacophore Scaffold

This molecule is a valuable fragment for Fragment-Based Drug Design (FBDD) .

-

Kinase Inhibition: The 2-aminopyridine motif is a classic "hinge binder" (mimicking adenine). The 3-methyl group can be exploited to fill specific hydrophobic pockets in the ATP-binding site, potentially improving selectivity against off-target kinases [2].

-

GPCR Ligands: Derivatives of this scaffold have been explored as histamine receptor antagonists.

Impurity Reference Standard

In the agrochemical industry, this compound is monitored as a potential impurity (e.g., "Metiram Impurity 1") [3]. High-purity synthesis of this CAS is required to validate analytical methods (HPLC/LC-MS) for quality control in pesticide manufacturing.

References

-

Sigma-Aldrich. N-(3-Methylpyridin-2-yl)ethane-1,2-diamine Product Sheet. Catalog No. AldrichCPR.[1] Link

-

Yao, R. S., et al. "Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives."[3] Asian Journal of Chemistry, vol. 20, no. 4, 2008. Link

-

Sriram Chem. Metiram Impurity Standards. Link

-

PubChem. N-(3-methylpyridin-2-yl)ethane-1,2-diamine Compound Summary. CID 12818865.[4] Link

Sources

Technical Profile: Solubility & Physicochemical Characterization of N-(3-methylpyridin-2-yl)ethane-1,2-diamine

Executive Summary

N-(3-methylpyridin-2-yl)ethane-1,2-diamine is a bidentate ligand and pharmaceutical intermediate distinguished by its asymmetric coordination geometry. Comprising a 3-methylpyridine ring coupled to an ethylenediamine tail, the molecule exhibits a complex solubility profile governed by its dual-basic centers and steric modulation from the methyl group.

This technical guide provides a comprehensive solubility profile, moving beyond simple "soluble/insoluble" binary classifications to explore the thermodynamic and pH-dependent behaviors critical for ligand design and drug formulation. It synthesizes predictive physicochemical data with rigorous experimental protocols for validation.[1]

Physicochemical Architecture

Understanding the solubility of this compound requires dissecting its molecular structure. The 3-methyl group introduces steric bulk adjacent to the pyridine nitrogen, influencing both coordination chemistry and lipophilicity, while the ethylenediamine chain acts as a hydrophilic anchor.

Structural Parameters[3]

| Property | Value | Causality & Impact |

| Molecular Weight | 151.21 g/mol | Low MW facilitates high molar solubility in suitable solvents. |

| Physical State | Solid (Low MP) | Likely forms a waxy solid or oil; handling requires temperature control. |

| Predicted LogP | ~0.2 - 0.6 | Indicates "Amphiphilic" character; soluble in both water and polar organics. |

| H-Bond Donors | 2 (Primary/Secondary Amine) | Critical for aqueous solubility via solvent interaction. |

| H-Bond Acceptors | 3 (N atoms) | Facilitates solubility in protic solvents (Alcohols, Water). |

The Multi-Protic Challenge (pKa Analysis)

The solubility is heavily pH-dependent due to two distinct basic centers.

-

Primary Amine (Distal): High basicity (Estimated pKa ~9.8 - 10.2). Protonated at physiological pH.

-

Pyridine Nitrogen: Moderate basicity (Estimated pKa ~6.0 - 6.5). The 3-methyl group slightly increases basicity via inductive effects compared to unsubstituted pyridine.

-

Secondary Amine (Linker): Low basicity due to resonance delocalization with the pyridine ring.

Solubility Profile Analysis

Aqueous Solubility & pH Dependence

Unlike simple salts, N-(3-methylpyridin-2-yl)ethane-1,2-diamine exhibits a pH-dependent solubility curve .

-

Acidic pH (< 4.0): The molecule exists as a di-cation (

). Solubility is Very High (>100 mg/mL) due to ionic solvation. -

Neutral pH (6.0 - 8.0): The molecule exists primarily as a mono-cation (

). Solubility remains High , driven by the charged primary amine. -

Basic pH (> 11.0): The molecule approaches its neutral free-base form (

). Solubility is Moderate , governed by the balance between the hydrophobic methyl-pyridine core and the hydrophilic diamine tail.

Organic Solvent Compatibility

The "Like Dissolves Like" principle applies, but with steric nuances.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Protic | Water, Methanol, Ethanol | Excellent | H-bonding network formation matches the amine/pyridine functionalities. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Dipole-dipole interactions stabilize the polar amine segments. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Favorable dispersion forces with the aromatic ring; standard extraction solvent. |

| Non-Polar | Hexane, Heptane | Poor | The polar diamine chain creates a high energetic penalty for solvation. |

| Ethers | THF, Diethyl Ether | Moderate | Solubility may require heating; useful for recrystallization when mixed with Hexanes. |

Experimental Methodologies

As a scientist, relying solely on literature values is insufficient. The following self-validating protocols ensure accurate determination of solubility and pKa for your specific batch.

Protocol: Saturation Shake-Flask Method (Thermodynamic Solubility)

Objective: Determine the absolute solubility limit in a specific solvent at equilibrium.

Workflow Diagram:

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed Steps:

-

Preparation: Add the compound to the solvent until undissolved solid remains visible (supersaturation).

-

Equilibration: Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours. Critical Check: Ensure solid is present throughout the entire duration. If it dissolves, add more.

-

pH Check (Aqueous only): Measure the pH of the saturated solution. The compound itself acts as a buffer; knowing the final pH is crucial for interpreting the data.

-

Separation: Filter using a 0.45 µm PVDF filter (low binding) or centrifuge at 10,000 rpm.

-

Quantification: Analyze the supernatant via HPLC.

-

Detection: UV at 260 nm (Pyridine absorption).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (to ensure ionization).

-

Protocol: Potentiometric Titration (pKa Determination)

Objective: Define the ionization states to predict pH-dependent solubility.

Speciation Logic Diagram:

Figure 2: Predicted speciation pathway relative to pH.

Methodology:

-

Dissolve ~5 mg of compound in 0.1 M HCl (ensuring full protonation).

-

Titrate with standardized 0.1 M NaOH.

-

Plot pH vs. Volume of NaOH.

-

Analysis: Identify inflection points. The first equivalence point corresponds to the neutralization of excess HCl. The subsequent buffer regions correspond to the deprotonation of the Pyridine-H+ and then the Amine-H+.

Applications & Implications

Ligand Design in Coordination Chemistry

The 3-methyl group provides a "steric fence." While the solubility profile allows for aqueous complexation, the steric bulk may prevent the formation of planar bis-ligand complexes (

-

Recommendation: Use alcoholic solvents (MeOH/EtOH) for metal complexation reactions to ensure both ligand and metal salt solubility while facilitating product precipitation (cooling crystallization).

Pharmaceutical Synthesis Workup

-

Extraction: To extract the compound from an aqueous reaction mixture, adjust the pH to >12 (using NaOH) to force the neutral species. Extract with DCM (3x).

-

Salt Formation: To isolate as a stable solid, treat the ethanolic solution with 2 equivalents of HCl gas to precipitate the dihydrochloride salt, which is likely non-hygroscopic and water-soluble.

References

-

Sigma-Aldrich. (2023).[2] Product Specification: N-(3-Methylpyridin-2-yl)ethane-1,2-diamine (CAS 81528-65-6).[3][2][4]Link

-

PubChem. (2023).[2][5] Compound Summary: N-(3-methylpyridin-2-yl)ethane-1,2-diamine.[3][2][4] National Library of Medicine. Link

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pH-solubility profiles).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(3-Methylpyridin-2-yl)ethane-1,2-diamine AldrichCPR 81528-65-6 [sigmaaldrich.com]

- 3. N-(3-Methylpyridin-2-yl)ethane-1,2-diamine AldrichCPR 81528-65-6 [sigmaaldrich.com]

- 4. N-(3-methylpyridin-2-yl)ethane-1,2-diamine | C8H13N3 | CID 12818865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

"N-(3-methylpyridin-2-yl)ethane-1,2-diamine stability and storage conditions"

Technical Monograph: Stability Profiling and Lifecycle Management of N-(3-methylpyridin-2-yl)ethane-1,2-diamine

Executive Summary

N-(3-methylpyridin-2-yl)ethane-1,2-diamine is a critical bidentate ligand and pharmaceutical intermediate characterized by a 2-aminopyridine core substituted with a primary ethylenediamine tail. While the pyridine ring offers moderate stability, the molecule’s utility and shelf-life are compromised by the high reactivity of its primary amine terminus and the electron-rich nature of the pyridine nitrogen.

This guide defines the degradation mechanisms—specifically oxidative deamination and carbamylation—and establishes a rigorous storage protocol. Immediate Implementation: This compound must be managed as an air-sensitive, hygroscopic reagent. Long-term storage requires inert atmosphere (Argon) at -20°C.

Chemical Profile & Critical Vulnerabilities

To preserve the integrity of this molecule, one must understand the structural drivers of its instability.

| Feature | Structural Moiety | Stability Risk |

| Primary Amine | Terminal | High. Rapidly reacts with atmospheric |

| Secondary Amine | Bridging | Moderate. Prone to N-oxidation or nitrosylation under specific environmental stress. |

| Pyridine Ring | 3-Methyl-2-amino | Low/Moderate. The 3-methyl group introduces steric strain, potentially altering the planarity of the amine bond, making the nitrogen lone pair more available for unintended reactions (e.g., oxidation to N-oxide). |

| Hygroscopicity | Entire Molecule | High. Absorbs water, which catalyzes hydrolysis of any formed imine impurities and accelerates oxidation. |

Degradation Mechanisms

The degradation of N-(3-methylpyridin-2-yl)ethane-1,2-diamine is not a single event but a cascade. The primary failure mode in standard laboratory conditions is carbamylation followed by oxidative discoloration .

Primary Pathways:

-

Carbamylation: The terminal primary amine is a strong nucleophile. Upon exposure to air, it captures

to form a carbamic acid, which stabilizes as a carbamate salt (often seen as a white crust on the oil/solid). -

Oxidative Dehydrogenation: In the presence of light and oxygen, the ethylene bridge can undergo radical abstraction, leading to imine formation (yellowing) and eventual cleavage.

-

N-Oxidation: The pyridine nitrogen, though less basic, can be oxidized to pyridine-N-oxide over long periods of warm aerobic storage.

Visualization: The Degradation Cascade

Caption: Figure 1. The degradation cascade showing the rapid pathway (Carbamylation) and the slow, irreversible oxidative pathway leading to discoloration.

Storage & Handling Protocols

This protocol utilizes a Tiered Storage System based on the expected usage frequency.

Table 1: Storage Tiers

| Tier | Usage Frequency | Temperature | Atmosphere | Container Specification |

| Tier 1 (Working) | Daily/Weekly | Nitrogen Flush | Amber glass vial with Teflon-lined screw cap. Parafilm seal required. | |

| Tier 2 (Reserve) | Monthly | Argon Overlay | Schlenk flask or crimped vial with septa. Store in desiccator. | |

| Tier 3 (Archive) | > 6 Months | Argon / Vacuum | Flame-sealed ampoule or glovebox-sealed vial inside heat-sealed Mylar bag. |

Handling Best Practices (The "Argon Rule")

-

Why Argon? Argon is heavier than air. When opening a storage vial, Argon "blankets" the liquid surface, whereas Nitrogen can mix more easily with intruding air. For primary amines, Argon provides superior protection against carbamate formation.

-

Thawing: Always allow cold samples to equilibrate to room temperature in a desiccator before opening. Opening a cold vial in humid air causes immediate water condensation, ruining the sample.

Quality Control & Re-Validation

Before using stored material in critical experiments (e.g., GMP synthesis or precise

QC Decision Matrix

Caption: Figure 2. Quality Control workflow highlighting the critical visual checkpoint and NMR validation steps.

Re-Purification Protocol (If QC Fails)

If the compound has darkened or formed a crust:

-

Dissolution: Dissolve in minimal Dichloromethane (DCM).

-

Filtration: Pass through a basic alumina plug (removes acidic oxides and carbamates).

-

Concentration: Rotovap under strict vacuum.

-

Distillation: Perform Kugelrohr distillation under high vacuum (<0.1 mmHg). The amine should distill as a clear oil/low-melting solid.

Safety & Disposal

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Combustible liquid/solid.[1]

-

PPE: Nitrile gloves are sufficient for incidental contact. Safety glasses with side shields are mandatory.

-

Spill Management: Do not use water (spreads the amine). Absorb with vermiculite or sand. Neutralize trace residues with dilute acetic acid before disposal.

References

-

PubChem. (2023).[1] N-(3-methylpyridin-2-yl)ethane-1,2-diamine | C8H13N3.[1][2] National Library of Medicine. [Link]

-

Miyazaki, Y., et al. (2011). N,N,N',N'-Tetrakis[(2-pyridylmethyl)ethylenediamine] (TPEN) Derivatives Through Ruthenium-Catalyzed [2+2+2] Cycloaddition. Heterocycles. [Link]

-

Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

Sources

An In-Depth Technical Guide to N-(3-methylpyridin-2-yl)ethane-1,2-diamine as a Synthetic Starting Material

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-methylpyridin-2-yl)ethane-1,2-diamine is a key heterocyclic building block whose strategic importance in medicinal chemistry and materials science is growing. Its unique architecture, featuring a 3-methylpyridine core linked to a versatile ethylenediamine chain, offers multiple reactive sites for constructing complex molecular frameworks. The pyridine nitrogen, along with the two amines of the diamine moiety, establishes it as a potent tridentate ligand for coordination chemistry, while the primary amine serves as a nucleophilic handle for a wide array of organic transformations. This guide provides a comprehensive analysis of its synthesis, physicochemical properties, and core applications, offering field-proven insights and detailed experimental protocols to empower its effective utilization in research and development.

Core Molecular Profile and Physicochemical Properties

N-(3-methylpyridin-2-yl)ethane-1,2-diamine, registered under CAS Number 81528-65-6, is a distinct derivative of the pyridine family. The introduction of a methyl group at the 3-position of the pyridine ring sterically and electronically influences the adjacent amino group, modulating its reactivity compared to its unsubstituted analog. The ethylenediamine sidechain provides conformational flexibility and two distinct nucleophilic centers, a primary and a secondary amine, which can be selectively targeted under controlled conditions.

These structural features are fundamental to its role as a versatile starting material. The pyridine ring is a common motif in pharmacologically active compounds, and the diamine chain is crucial for forming stable complexes with transition metals or for building larger heterocyclic systems.[1][2]

Table 1: Physicochemical Properties of N-(3-methylpyridin-2-yl)ethane-1,2-diamine

| Property | Value | Source |

| CAS Number | 81528-65-6 | |

| Molecular Formula | C₈H₁₃N₃ | [3] |

| Molecular Weight | 151.21 g/mol | [3] |

| IUPAC Name | N'-(3-methyl-2-pyridinyl)ethane-1,2-diamine | [3] |

| Appearance | Solid (inferred) | [4] |

| InChI Key | FOMZKRMMBHSXRG-UHFFFAOYSA-N | [3] |

| SMILES | Cc1cccnc1NCCN | [4] |

Synthesis of the Starting Material: A Strategic Approach

The synthesis of N-(3-methylpyridin-2-yl)ethane-1,2-diamine is most effectively achieved through the nucleophilic addition of 2-amino-3-methylpyridine to an appropriate two-carbon electrophile. While several routes exist for related diamines, the ring-opening of aziridine presents a direct and atom-economical pathway.[5][6] This method avoids the multiple protection-deprotection steps often required when using reagents like 2-chloroethylamine.

The causality behind this choice rests on the inherent ring strain of the aziridine molecule.[6] The exocyclic amino group of 2-amino-3-methylpyridine acts as the nucleophile, attacking one of the carbon atoms of the protonated aziridine ring. This SN2-type reaction is typically facilitated by a Lewis or Brønsted acid catalyst, which activates the aziridine ring towards nucleophilic attack.

Caption: Synthetic workflow for N-(3-methylpyridin-2-yl)ethane-1,2-diamine via acid-catalyzed ring-opening of aziridine.

Experimental Protocol 1: Synthesis via Aziridine Ring-Opening

This protocol is designed as a self-validating system, where successful synthesis can be monitored and confirmed through standard analytical techniques.

Materials:

-

2-Amino-3-methylpyridine (1.0 eq)[7]

-

Aziridine (1.1 eq) - Caution: Aziridine is highly toxic and a suspected carcinogen. Handle only in a certified fume hood with appropriate personal protective equipment.

-

Anhydrous Toluene (as solvent)

-

Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

-

1 M Sodium Hydroxide solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, add 2-amino-3-methylpyridine and anhydrous toluene.

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add the catalytic amount of sulfuric acid. The formation of a salt may be observed.

-

Aziridine Addition: Dissolve aziridine in a small amount of anhydrous toluene and add it to the dropping funnel. Add the aziridine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Neutralization: Cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and carefully add 1 M NaOH solution until the aqueous layer is basic (pH > 10). This step neutralizes the acid and deprotonates the amine salts.

-

Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (using a gradient of dichloromethane/methanol with 1% triethylamine to prevent streaking) to afford N-(3-methylpyridin-2-yl)ethane-1,2-diamine as a pure solid or viscous oil.

Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the aziridine protons and the appearance of the characteristic ethylenediamine chain signals in the NMR spectrum validate the success of the ring-opening reaction.

Application as a Starting Material in Synthesis

The true value of N-(3-methylpyridin-2-yl)ethane-1,2-diamine lies in its utility as a scaffold for more complex molecules. Its primary and secondary amines can be functionalized to create a diverse range of derivatives, including Schiff bases, amides, and larger heterocyclic systems used in drug discovery and materials science.[8][9]

A foundational application is the synthesis of Schiff base ligands. The condensation of the primary amine with an aldehyde or ketone yields an imine, creating a new C=N bond. These Schiff bases are exceptional ligands for forming stable metal complexes, which have applications in catalysis and as antimicrobial or anticancer agents.[10]

Caption: Application workflow showing the synthesis of a Schiff base ligand and its subsequent use in forming a metal complex.

Experimental Protocol 2: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of a representative Schiff base from N-(3-methylpyridin-2-yl)ethane-1,2-diamine and salicylaldehyde.

Materials:

-

N-(3-methylpyridin-2-yl)ethane-1,2-diamine (1.0 eq)

-

Salicylaldehyde (1.0 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic, 2-3 drops)

Procedure:

-

Dissolution: Dissolve N-(3-methylpyridin-2-yl)ethane-1,2-diamine in absolute ethanol in a round-bottom flask.

-

Aldehyde Addition: In a separate container, dissolve salicylaldehyde in a minimal amount of absolute ethanol. Add this solution dropwise to the diamine solution at room temperature with continuous stirring.

-

Catalysis and Reaction: Add 2-3 drops of glacial acetic acid to the mixture. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The formation of a colored precipitate often indicates product formation.

-

Isolation: After the reaction is complete (monitored by TLC), cool the flask to room temperature and then place it in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the resulting Schiff base product in a vacuum oven.

Validation: The formation of the imine is confirmed by IR spectroscopy (appearance of a C=N stretch around 1630 cm⁻¹) and ¹H NMR (disappearance of the primary -NH₂ protons and the aldehyde proton, and the appearance of a new imine -CH=N- proton signal, typically >8 ppm). The integrity of the 3-methylpyridine and salicyl moieties should also be confirmed.

Trustworthiness and Concluding Remarks

The protocols described herein are built upon established and reliable chemical transformations.[6][8] The synthesis of the core diamine via aziridine ring-opening is a robust method, and its subsequent conversion to Schiff bases is a foundational reaction in coordination chemistry. For researchers, the key to success lies in the careful handling of reagents, particularly the volatile and toxic aziridine, and the diligent purification of intermediates and final products.

N-(3-methylpyridin-2-yl)ethane-1,2-diamine is more than just a chemical intermediate; it is an enabling tool for innovation. Its strategic combination of a pyridine heterocycle and a flexible diamine chain provides a reliable and versatile platform for the synthesis of novel compounds with tailored properties for pharmaceutical and materials science applications.

References

-

N-(3-methylpyridin-2-yl)ethane-1,2-diamine | C8H13N3 | CID 12818865 - PubChem. National Center for Biotechnology Information. [Link]

-

N1-(Pyridin-2-yl)ethane-1,2-diamine - American Elements. American Elements. [Link]

-

SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository. [Link]

-

Aziridines and Oxazolines: Valuable Intermediates in the Synthesis of Unusual Amino Acids. Accounts of Chemical Research. [Link]

-

2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem. National Center for Biotechnology Information. [Link]

-

(PDF) Synthesis and Biological Evaluation of New N,N′-Bis(1-substituted-ethylidene)-ethane1,2-diamine and Their Acetyl and Trifluoroacetyl Derivatives as Cytotoxic and Antimicrobial Agents - ResearchGate. ResearchGate. [Link]

-

Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. FULIR. [Link]

-

(PDF) Synthesis and study of N, N` -(ethane-1,2-diyl)bis(1-phenyl methanimine) and thier complex derivative with in-vivo and in-vitro Bacteryal biological study - ResearchGate. ResearchGate. [Link]

Sources

- 1. CAS 74764-17-3: N-(pyridin-2-yl)ethane-1,2-diamine [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. N-(3-methylpyridin-2-yl)ethane-1,2-diamine | C8H13N3 | CID 12818865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(3-Methylpyridin-2-yl)ethane-1,2-diamine AldrichCPR 81528-65-6 [sigmaaldrich.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. bioorg.org [bioorg.org]

- 7. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. researchgate.net [researchgate.net]

Technical Whitepaper: N-(3-Methylpyridin-2-yl)ethane-1,2-diamine Scaffolds

Topic: "N-(3-methylpyridin-2-yl)ethane-1,2-diamine derivatives and analogues" Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals[1]

Structural Architecture, Synthetic Methodologies, and Therapeutic Applications[1]

Executive Summary

The N-(3-methylpyridin-2-yl)ethane-1,2-diamine moiety represents a privileged substructure in medicinal chemistry, distinct from its unsubstituted pyridine analogues due to the steric and electronic influence of the C3-methyl group.[1] While the general pyridine-ethylenediamine core is historically significant in first-generation antihistamines (e.g., Tripelennamine), the 3-methyl derivative offers unique pharmacodynamic advantages.[1] This scaffold serves as a critical pharmacophore in modern drug discovery, particularly in the development of MmpL3 inhibitors (Antituberculars) , Orexin Receptor Antagonists , and Kinase Inhibitors .[1]

This guide provides a comprehensive analysis of the scaffold's chemical biology, optimized synthetic protocols, and structure-activity relationships (SAR), grounded in recent high-impact research.

Chemical Architecture & The "Ortho-Effect"

The core structure consists of a 2-aminopyridine ring substituted at the 3-position with a methyl group and N-alkylated with an ethylenediamine tail.[1]

2.1 Structural Logic

-

The C3-Methyl "Lock": Unlike unsubstituted 2-aminopyridines, the 3-methyl group introduces significant steric bulk ortho to the exocyclic nitrogen.[1] This forces the N-substituent out of coplanarity with the pyridine ring (the "Ortho-Effect").[1]

-

The Diamine Tail: The ethylenediamine moiety acts as a flexible linker capable of bidentate hydrogen bonding.[1] The terminal primary amine is a versatile handle for further diversification (e.g., amide coupling, reductive amination).[1]

2.2 Pharmacophore Visualization

The following diagram illustrates the functional zones of the scaffold.[1]

Caption: Functional decomposition of the N-(3-methylpyridin-2-yl)ethane-1,2-diamine scaffold highlighting the steric lock and diversification vectors.

Therapeutic Applications & Case Studies

3.1 Antitubercular Agents (MmpL3 Inhibitors)

Recent structure-directed drug design has identified pyridine-2-methylamine derivatives as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for the synthesis of the mycobacterial cell wall (mycolic acids).[1]

-

Mechanism: The diamine tail mimics the transition state of the proton transfer or interacts with the Asp/Tyr clusters in the MmpL3 pore.[1]

-

Key Finding: Derivatives containing the 3-methylpyridine core showed improved lipophilicity and membrane permeability compared to hydrophilic analogues, crucial for penetrating the M. tuberculosis cell envelope [1].[1]

3.2 Orexin Receptor Antagonists

In the optimization of dual orexin receptor antagonists (DORAs) like Filorexant and Suvorexant , the diamine linker plays a critical role in orienting the aromatic "head" and "tail" groups.[1]

-

Role of Scaffold: The 3-methylpyridine moiety serves as a bioisostere for phenyl or other heteroaryl rings.[1] The methyl group restricts rotation, potentially increasing selectivity for OX1R or OX2R subtypes by clashing with non-conserved residues in the binding pocket [2].

3.3 Historical Context: Antihistamines

While classic antihistamines like Mepyramine utilize a p-methoxybenzyl group, the introduction of a 3-methylpyridine (as seen in analogues of Tripelennamine ) alters the pKa of the anilinic nitrogen, modulating receptor affinity and CNS penetration (sedation potential).[1]

Synthetic Protocols

Synthesizing the core N-(3-methylpyridin-2-yl)ethane-1,2-diamine requires overcoming the deactivated nature of the 2-halo-3-methylpyridine substrate (steric hindrance + electron donation from methyl).[1]

4.1 Method A: Buchwald-Hartwig Amination (Recommended)

This method is preferred for high purity and yield, avoiding the harsh conditions of SnAr.[1]

Protocol:

-

Reagents: 2-Bromo-3-methylpyridine (1.0 eq), Ethylenediamine (5.0 eq - excess prevents dimerization), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), NaOtBu (1.4 eq).[1]

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

-

Conditions: Degas solvent. Heat to 100°C under Argon for 12 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH/NH₄OH).

4.2 Method B: Nucleophilic Aromatic Substitution (SnAr)

Only viable if using the more reactive 2-fluoro-3-methylpyridine or microwave irradiation.[1]

Protocol:

-

Reagents: 2-Fluoro-3-methylpyridine (1.0 eq), Ethylenediamine (10.0 eq).

-

Conditions: Microwave irradiation at 140°C for 1 hour.

-

Note: Using the chloro- or bromo- derivative without catalysis typically results in poor conversion due to the steric shielding of the C2 position by the C3-methyl group.[1]

4.3 Synthesis Workflow Diagram

Caption: Comparative synthetic pathways. The Pd-catalyzed route is superior for the bromo- precursor due to steric deactivation.[1]

Quantitative Data Summary: Physicochemical Profile

The following table summarizes the calculated properties of the core scaffold compared to the unsubstituted analogue.

| Property | N-(3-methylpyridin-2-yl)...[1][2][3] | N-(pyridin-2-yl)...[1] (Unsubstituted) | Impact of 3-Methyl |

| Molecular Weight | 151.21 g/mol | 137.18 g/mol | Slight increase |

| cLogP | ~0.6 | ~0.2 | Increased lipophilicity (better CNS/Cell penetration) |

| pKa (Pyridine N) | ~6.8 | ~6.7 | Methyl is electron-donating, slightly increases basicity |

| Conformation | Non-planar (Twisted) | Planar | Critical: Reduces aggregate formation & improves selectivity |

| Metabolic Liability | Low (C3 blocked) | Medium (C3 open to oxidation) | Improved half-life |

Experimental Validation & Quality Control

To ensure the integrity of the synthesized scaffold, the following analytical checkpoints are mandatory:

-

NMR Verification:

-

Purity Check (HPLC): The free amine is polar.[1] Use a buffered mobile phase (e.g., 0.1% TFA or Ammonium Formate) to prevent peak tailing.[1]

-

Storage: Store as the HCl or fumarate salt to prevent oxidation of the primary amine and darkening (N-oxide formation) of the pyridine ring.[1]

References

-

Wen, Y., et al. (2020).[1] "Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents." Journal of Medicinal Chemistry. Link

-

Whitman, D. B., et al. (2014).[1] "Synthesis and evaluation of carbon-linked analogs of dual orexin receptor antagonist filorexant." Bioorganic & Medicinal Chemistry Letters. Link

-

PubChem. (2025).[1] "N-(3-methylpyridin-2-yl)ethane-1,2-diamine Compound Summary." National Library of Medicine.[1] Link[1]

-

Garg, N. K., et al. (2013).[1] "Cross-Coupling of Phenolic Derivatives." U.S. Patent US8546607.[1][4] Link

Sources

- 1. WO2017133620A1 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]

- 2. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudonatural Products for Chemical Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patents & Products — Garg Lab [garg.chem.ucla.edu]

"literature review of N-(3-methylpyridin-2-yl)ethane-1,2-diamine"

A Versatile Aminopyridine Scaffold for Medicinal Chemistry and Ligand Design

Executive Summary

N-(3-methylpyridin-2-yl)ethane-1,2-diamine (CAS: 81528-65-6) is a bifunctional heterocyclic intermediate critical to the development of GPCR ligands, kinase inhibitors, and transition metal catalysts. Characterized by a 2-aminopyridine core substituted with a flexible ethylenediamine tail, this molecule serves as a "privileged scaffold" in drug discovery. Its unique structural geometry—specifically the steric influence of the 3-methyl group adjacent to the coordination site—modulates both receptor binding affinity and metal chelation kinetics, distinguishing it from its unmethylated pyridyl analogs.

This technical guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and applications in coordination and medicinal chemistry.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a pyridine ring substituted at the 2-position with an ethylenediamine chain and at the 3-position with a methyl group. The 3-methyl substituent is non-trivial; it introduces torsional strain that forces the exocyclic nitrogen out of planarity with the pyridine ring, impacting electronic conjugation and creating a "steric lock" that influences binding selectivity.

Physicochemical Data Profile[2][3][4]

| Property | Specification |

| IUPAC Name | N1-(3-methylpyridin-2-yl)ethane-1,2-diamine |

| CAS Number | 81528-65-6 |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| Physical State | Viscous oil or low-melting solid (hygroscopic) |

| Basicity (pKa) | ~6.8 (Pyridine N), ~9.9 (Primary Amine) |

| Solubility | Soluble in water, MeOH, EtOH, DCM; sparingly soluble in hexanes |

| Key Functional Groups | Primary amine (nucleophile), Pyridine nitrogen (acceptor), Secondary amine (linker) |

Synthetic Methodology

The synthesis of N-(3-methylpyridin-2-yl)ethane-1,2-diamine relies on a Nucleophilic Aromatic Substitution (

Protocol: Displacement of 2-Chloro-3-methylpyridine

Reaction Overview:

Reagents:

-

Substrate: 2-Chloro-3-methylpyridine (CAS 18368-76-8)

-

Nucleophile: Ethylenediamine (CAS 107-15-3)

-

Base/Solvent: Excess ethylenediamine serves as both solvent and acid scavenger.

Step-by-Step Procedure:

-

Charge: In a dry pressure vessel or round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-methylpyridine (1.0 eq) in neat ethylenediamine (5.0–10.0 eq).

-

Critical Insight: A large excess of diamine is mandatory to suppress the formation of the

-symmetric byproduct,

-

-

Reflux: Heat the mixture to reflux (approx. 116–120°C) for 12–24 hours. Monitor via TLC (DCM/MeOH 9:1) or LC-MS. The 3-methyl group retards the reaction rate compared to 2-chloropyridine; ensure complete consumption of starting chloride.

-

Workup: Cool to room temperature. Remove excess ethylenediamine under reduced pressure (rotary evaporator).

-

Extraction: Dissolve the residue in DCM and wash with strong aqueous NaOH (pH > 12) to ensure the product is in the free base form. Dry the organic layer over anhydrous

. -

Purification: If necessary, purify via vacuum distillation (high boiling point) or flash column chromatography on amine-functionalized silica to prevent streaking.

Mechanistic Pathway Visualization

The following diagram illustrates the

Figure 1: Reaction pathway for the synthesis of the target diamine. The dashed line represents the side reaction suppressed by using excess ethylenediamine.

Coordination Chemistry & Applications

Ligand Behavior

This molecule acts as a bidentate N,N'-donor ligand . It forms stable 5-membered chelate rings with transition metals (Cu(II), Zn(II), Pt(II)). The 3-methyl group provides steric bulk near the metal center, which can induce chiral twisting in complexes or prevent the approach of bulky substrates in catalytic applications.

-

Binding Mode: The pyridine nitrogen (

) and the secondary amine nitrogen (

Medicinal Chemistry Utility

In drug design, the N-(3-methylpyridin-2-yl)ethane-1,2-diamine moiety functions as a linker-scaffold hybrid :

-

GPCR Ligands: The 2-aminopyridine core mimics the histamine pharmacophore. Derivatives are explored as

-antihistamines and 5-HT receptor modulators. -

Kinase Inhibition: The pyridine nitrogen can accept a hydrogen bond from the hinge region of kinases, while the ethylenediamine tail extends into the ribose binding pocket.

-

DNA Intercalators: When coupled to acridines or naphthalimides, the cationic amine tail interacts with the phosphate backbone of DNA.

Experimental Workflow: Ligand Complexation

The following diagram depicts the workflow for synthesizing a Copper(II) complex using this ligand, a common screening reaction for catalytic activity.

Figure 2: General workflow for the preparation of metal complexes utilizing the diamine ligand.

Safety & Handling Protocols

As a pyridine derivative and aliphatic amine, this compound presents specific hazards.

-

Corrosivity: The primary amine group makes the compound corrosive to skin and mucous membranes.

-

Sensitization: Diamines are known skin sensitizers. Repeated exposure may cause allergic contact dermatitis.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen or Argon) in a desiccator. The amine groups react with atmospheric

to form carbamates over time.

PPE Requirements:

-

Nitrile gloves (double-gloving recommended).

-

Chemical splash goggles.

-

Fume hood operation is mandatory due to the volatility of impurities and the pyridine odor.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12818865, N-(3-methylpyridin-2-yl)ethane-1,2-diamine. Retrieved from [Link]

-

Royal Society of Chemistry. Dalton Transactions: Pyridine-based Ligands in Coordination Chemistry. (Contextual reference for aminopyridine ligand behavior). Retrieved from [Link]

A Technical Guide to the Potential Applications of N-(3-methylpyridin-2-yl)ethane-1,2-diamine: A Versatile Ligand in Coordination Chemistry and Drug Discovery

Abstract

N-(3-methylpyridin-2-yl)ethane-1,2-diamine, a substituted ethylenediamine derivative, presents a compelling scaffold for innovation across multiple scientific disciplines. This technical guide provides an in-depth analysis of its core chemical attributes, potential synthetic routes, and, most significantly, its prospective applications as a versatile chelating ligand in coordination chemistry and as a foundational building block in medicinal chemistry. By examining the established roles of analogous N-pyridinyl diamines, this document extrapolates the potential for this molecule to contribute to the development of novel catalysts, advanced materials, and therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this promising compound.

Introduction: The Chemical and Strategic Significance of N-(3-methylpyridin-2-yl)ethane-1,2-diamine

N-(3-methylpyridin-2-yl)ethane-1,2-diamine belongs to a class of bidentate ligands that are of significant interest in both academic and industrial research. Its structure, featuring a pyridine ring and an ethylenediamine backbone, allows it to form stable chelate rings with a variety of metal ions.[1] The presence of a methyl group on the pyridine ring introduces steric and electronic modifications that can be exploited to fine-tune the properties of its metal complexes. While specific research on this particular molecule is emerging, the well-documented applications of its parent compound, N-(pyridin-2-yl)ethane-1,2-diamine, provide a strong foundation for predicting its utility.[1] These analogous compounds have found use in catalysis and have been investigated for applications in pharmaceuticals and agrochemicals.[1] This guide will, therefore, explore the untapped potential of N-(3-methylpyridin-2-yl)ethane-1,2-diamine by drawing parallels with its structural relatives and leveraging fundamental principles of coordination and medicinal chemistry.

Physicochemical Properties and Synthesis

A comprehensive understanding of the physicochemical properties of N-(3-methylpyridin-2-yl)ethane-1,2-diamine is crucial for its effective application. While extensive experimental data for this specific compound is not widely published, we can infer its key characteristics based on its chemical structure and data from similar compounds.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C8H13N3 | PubChem[2] |

| Molecular Weight | 151.21 g/mol | PubChem[2] |

| Appearance | Solid | Sigma-Aldrich[3] |

| Solubility | Likely soluble in polar organic solvents and aqueous acidic solutions | Inferred from the presence of amine and pyridine functional groups. |

| pKa | Multiple pKa values are expected due to the presence of three nitrogen atoms (pyridine and two amines). The pyridine nitrogen will have a pKa around 5-6, while the aliphatic amines will have higher pKa values (around 9-10). | General chemical principles of pyridine and amine basicity. |

| Coordination Sites | The pyridine nitrogen and the two amine nitrogens can all act as coordination sites, making it a potential tridentate ligand. | Structural analysis. |

Proposed Synthetic Pathway

A plausible and efficient synthesis of N-(3-methylpyridin-2-yl)ethane-1,2-diamine can be envisioned through a nucleophilic substitution reaction. This proposed pathway is based on established methodologies for the synthesis of similar N-substituted ethylenediamines.

Protocol 1: Synthesis of N-(3-methylpyridin-2-yl)ethane-1,2-diamine

Objective: To synthesize N-(3-methylpyridin-2-yl)ethane-1,2-diamine from 2-chloro-3-methylpyridine and ethylenediamine.

Materials:

-

2-chloro-3-methylpyridine

-

Ethylenediamine (excess)

-

Anhydrous toluene or a similar high-boiling inert solvent

-

Sodium carbonate or another suitable base

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-3-methylpyridine (1 equivalent) and a significant excess of ethylenediamine (5-10 equivalents). The excess ethylenediamine serves as both a reactant and a solvent, and helps to minimize the formation of bis-substituted products.

-

Reaction: Add a suitable base, such as sodium carbonate (2 equivalents), to the mixture to neutralize the HCl formed during the reaction. Heat the mixture to reflux and maintain this temperature for several hours (e.g., 8-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethylenediamine by vacuum distillation.

-

Extraction: Add water to the residue to dissolve the inorganic salts. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N-(3-methylpyridin-2-yl)ethane-1,2-diamine.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Proposed workflow for the synthesis of N-(3-methylpyridin-2-yl)ethane-1,2-diamine.

Potential Applications in Coordination Chemistry

The primary allure of N-(3-methylpyridin-2-yl)ethane-1,2-diamine lies in its potential as a chelating ligand. The combination of a soft pyridine nitrogen donor and two hard amine nitrogen donors allows it to coordinate with a wide range of transition metals, forming stable five-membered chelate rings.

Formation of Metal Complexes

Based on the behavior of analogous ligands, N-(3-methylpyridin-2-yl)ethane-1,2-diamine is expected to form complexes with various metal ions, including but not limited to Cu(II), Ni(II), Co(II), Zn(II), and Ru(II). The coordination geometry of these complexes will depend on the metal ion, its oxidation state, and the reaction conditions.

Protocol 2: General Synthesis of a Metal Complex with N-(3-methylpyridin-2-yl)ethane-1,2-diamine

Objective: To synthesize a metal complex of N-(3-methylpyridin-2-yl)ethane-1,2-diamine.

Materials:

-

N-(3-methylpyridin-2-yl)ethane-1,2-diamine

-

A metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂)

-

Methanol or ethanol as a solvent

Procedure:

-

Ligand Solution: Dissolve N-(3-methylpyridin-2-yl)ethane-1,2-diamine (2 equivalents) in methanol or ethanol in a round-bottom flask with stirring.

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

-

Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change or the formation of a precipitate is often observed.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a few hours to ensure complete complexation.

-

Isolation: If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the complex is soluble, the solvent can be slowly evaporated to induce crystallization.

-

Characterization: The resulting metal complex should be characterized by techniques such as single-crystal X-ray diffraction (to determine the precise coordination geometry), UV-Vis spectroscopy (to study the electronic transitions), and magnetic susceptibility measurements (to determine the magnetic properties of the metal center).

Potential Catalytic Applications

Metal complexes derived from N-(3-methylpyridin-2-yl)ethane-1,2-diamine are promising candidates for various catalytic transformations. The steric and electronic properties imparted by the methyl group can influence the selectivity and activity of the catalyst.

-

Oxidation Reactions: Copper and cobalt complexes could potentially catalyze the oxidation of alcohols, phenols, and other organic substrates.

-

Polymerization: Nickel and palladium complexes may act as catalysts for olefin polymerization, producing polymers with specific tacticities.

-

Asymmetric Catalysis: By introducing chiral centers into the ligand backbone or by resolving the ligand into its enantiomers, it may be possible to develop catalysts for asymmetric synthesis, a critical area in modern drug development.

Caption: A generalized catalytic cycle involving a metal complex of N-(3-methylpyridin-2-yl)ethane-1,2-diamine.

Potential Applications in Medicinal Chemistry and Drug Development

The pyridine and diamine moieties are common features in many biologically active molecules. Therefore, N-(3-methylpyridin-2-yl)ethane-1,2-diamine represents a valuable scaffold for the design and synthesis of new therapeutic agents.

As a Scaffold for Novel Drug Candidates

The structural features of this diamine make it an attractive starting point for developing compounds with a range of biological activities:

-

Anticancer Agents: The pyridine ring is a key component of many kinase inhibitors. By modifying the diamine backbone, it may be possible to design novel anticancer drugs that target specific signaling pathways in cancer cells.

-

Antimicrobial Agents: The ability of this molecule to chelate metal ions is particularly relevant for antimicrobial drug design. Metal complexes of similar ligands have shown potent antibacterial and antifungal activity.

-

Neurological Drugs: The structural analog, N-(pyridin-2-yl)ethane-1,2-diamine, has been used in the synthesis of histamine H1 and H2 receptor antagonists.[1] This suggests that derivatives of N-(3-methylpyridin-2-yl)ethane-1,2-diamine could be explored for their potential to modulate neurotransmitter receptors.

In the Synthesis of Bio-inspired Molecules

The coordination chemistry of this ligand can also be exploited to mimic the active sites of metalloenzymes. By preparing complexes with biologically relevant metals like iron, copper, and zinc, researchers can develop synthetic models to study enzymatic mechanisms and design novel enzyme inhibitors.

Conclusion and Future Outlook

N-(3-methylpyridin-2-yl)ethane-1,2-diamine is a molecule with considerable, yet largely unexplored, potential. Its straightforward synthesis and versatile coordination properties make it a highly attractive building block for both materials science and drug discovery. Future research should focus on the systematic investigation of its coordination chemistry with a wide array of metal ions, followed by a thorough evaluation of the catalytic and biological activities of the resulting complexes. The insights gained from such studies will undoubtedly pave the way for the development of innovative technologies and therapeutics based on this promising molecular scaffold.

References

-

PubChem. N-(3-methylpyridin-2-yl)ethane-1,2-diamine. Available from: [Link]

-

MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-(3-methylpyridin-2-yl)ethane-1,2-diamine as a Versatile Ligand in Coordination Chemistry

Introduction: Unveiling the Potential of a Tailored Pyridine-Diamine Ligand

N-(3-methylpyridin-2-yl)ethane-1,2-diamine is a bidentate N,N'-chelating ligand that has garnered interest in the fields of coordination chemistry, catalysis, and materials science. Its structure, featuring a pyridine ring and an ethylenediamine backbone, allows for the formation of stable five-membered chelate rings with a variety of transition metal ions. The strategic placement of a methyl group on the pyridine ring introduces electronic and steric modifications compared to its unsubstituted analogue, N-(pyridin-2-yl)ethane-1,2-diamine, offering a means to fine-tune the properties of the resulting metal complexes.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-(3-methylpyridin-2-yl)ethane-1,2-diamine and its metal complexes. The protocols detailed herein are designed for researchers and scientists in both academic and industrial settings, including those in the burgeoning field of drug development where metal complexes are increasingly recognized for their therapeutic potential.

Physicochemical Properties and Structural Considerations

A thorough understanding of the ligand's intrinsic properties is fundamental to its successful application.

| Property | Value | Source/Basis |

| Molecular Formula | C₈H₁₃N₃ | PubChem[1] |

| Molecular Weight | 151.21 g/mol | PubChem[1] |

| CAS Number | 81528-65-6 | Sigma-Aldrich |

| Appearance | Typically a solid | Sigma-Aldrich |

| Solubility | Expected to be soluble in polar organic solvents | Inferred from similar diamine ligands |

The N-(3-methylpyridin-2-yl)ethane-1,2-diamine ligand coordinates to metal centers through the pyridyl nitrogen and one of the amine nitrogens, forming a stable chelate. The methyl group at the 3-position of the pyridine ring can influence the ligand's electronic properties through an inductive effect and may also introduce steric hindrance that can affect the coordination geometry and reactivity of the metal center.

Experimental Protocols

Protocol 1: Synthesis of N-(3-methylpyridin-2-yl)ethane-1,2-diamine Ligand

This protocol is adapted from established methods for the synthesis of similar N-substituted pyridine-diamine ligands. The synthesis proceeds via a Schiff base formation followed by in-situ reduction.

Materials:

-

3-Methylpyridine-2-carbaldehyde

-

Ethylenediamine

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Schiff Base Formation: In a round-bottom flask under an inert atmosphere, dissolve 3-methylpyridine-2-carbaldehyde (1 equivalent) in anhydrous methanol.

-

Add ethylenediamine (1.1 equivalents) dropwise to the solution at room temperature with stirring.

-

Continue stirring the mixture for 2-4 hours to allow for the formation of the Schiff base intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Carefully and portion-wise, add sodium borohydride (1.5 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 3 hours or until the reaction is complete (as monitored by TLC).[2]

-

Work-up: Quench the reaction by the slow addition of 2 M NaOH solution.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent in vacuo to yield the crude product, which can be further purified by column chromatography on silica gel.

Characterization: The purified ligand should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Synthesis of a Metal(II) Complex with N-(3-methylpyridin-2-yl)ethane-1,2-diamine

This protocol provides a general method for the synthesis of a metal(II) chloride complex. This can be adapted for other metal salts (e.g., nitrates, perchlorates) and solvents.

Materials:

-

N-(3-methylpyridin-2-yl)ethane-1,2-diamine

-

Metal(II) chloride hydrate (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂)

-

Methanol or Ethanol

Procedure:

-

Dissolve N-(3-methylpyridin-2-yl)ethane-1,2-diamine (1 equivalent) in methanol in a clean flask.

-

In a separate flask, dissolve the metal(II) chloride hydrate (1 equivalent) in a minimum amount of methanol.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

A precipitate may form immediately, or the solution may change color. Stir the reaction mixture at room temperature for 2-4 hours.

-

If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold methanol, and dry in vacuo.

-

If no precipitate forms, the complex can be crystallized by slow evaporation of the solvent, or by vapor diffusion with a less polar solvent (e.g., diethyl ether).

Self-Validation and Characterization: The resulting metal complex should be characterized to confirm its composition and structure.

-

Elemental Analysis (CHN): To determine the empirical formula.

-

FT-IR Spectroscopy: To observe shifts in the N-H and pyridine ring vibration frequencies upon coordination to the metal center.

-

UV-Vis Spectroscopy: To study the d-d electronic transitions of the metal ion in the complex.

-

Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure and coordination geometry.

Applications in Catalysis: A Prospective Outlook

While specific catalytic data for complexes of N-(3-methylpyridin-2-yl)ethane-1,2-diamine are not yet widely reported, the broader class of pyridine-diamine metal complexes has shown significant promise in various catalytic transformations. The following protocol is a representative example of how these complexes could be screened for catalytic activity in a well-established reaction.

Protocol 3: Screening for Catalytic Activity in Transfer Hydrogenation of Ketones

Ruthenium(II) complexes bearing diamine and phosphine ligands are known to be highly effective catalysts for the transfer hydrogenation of ketones.[3] This protocol outlines a general procedure for testing a newly synthesized complex of N-(3-methylpyridin-2-yl)ethane-1,2-diamine.

Materials:

-

Synthesized metal complex (e.g., a Ru(II) complex)

-

Acetophenone (or other ketone substrate)

-

2-Propanol (as both solvent and hydrogen source)

-

Potassium tert-butoxide (KOtBu) or another suitable base

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

In a Schlenk tube under an inert atmosphere, add the metal complex (e.g., 0.01 mmol).

-

Add acetophenone (1 mmol) and 2-propanol (5 mL).

-

Add a solution of potassium tert-butoxide in 2-propanol (e.g., 0.1 M solution, 0.1 mmol).

-

Heat the reaction mixture to a specified temperature (e.g., 80 °C) with stirring.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of acetophenone to 1-phenylethanol.

-

Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent for further analysis and purification if necessary.

Data Analysis: Plot the conversion of the ketone versus time to determine the initial reaction rate and turnover frequency (TOF). This will provide a quantitative measure of the catalyst's activity.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Chemical structure of the N-(3-methylpyridin-2-yl)ethane-1,2-diamine ligand.

Caption: Generalized coordination of the ligand to a metal center (M).

Caption: Experimental workflow from ligand synthesis to application.

Conclusion and Future Directions

N-(3-methylpyridin-2-yl)ethane-1,2-diamine represents a readily accessible and highly adaptable ligand for the construction of novel coordination complexes. The protocols provided herein offer a solid foundation for its synthesis and the preparation of its metal derivatives. While the catalytic potential of these specific complexes is an area ripe for exploration, the established activity of related compounds suggests that they are promising candidates for a range of catalytic applications. Future work should focus on the systematic synthesis of a series of metal complexes with this ligand, thorough characterization of their electronic and steric properties, and comprehensive screening of their catalytic activity in various organic transformations. Furthermore, the potential biological activity of these complexes, for instance as antimicrobial or anticancer agents, warrants investigation, opening up avenues for their application in medicinal chemistry and drug development.

References

-

Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. PMC. Available at: [Link]

-

N-(3-methylpyridin-2-yl)ethane-1,2-diamine. PubChem. Available at: [Link]

-

{N-Methyl-N′-[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine-κN,N′,N′′}bis(thiocyanato-κN)zinc(II). ResearchGate. Available at: [Link]

- Early transition metal complexes containing aminopyridinato ligands. Bazan, G. C., et al. (1998). Polimery, 43(2), 94-102.

-

Two crystal structures of copper(II) complexes and adducts based on the neutral N,N-dimethyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. ResearchGate. Available at: [Link]

-

Synthesis and characterization of a copper(II) compound with a new N3Py2 core ligand: Influence of methyl substitution on structural parameters and catalytic mimicking activity. ResearchGate. Available at: [Link]

-

Supported organometallic complexes Part XXXV. Synthesis, characterization, and catalytic application of a new family of diamine(diphosphine)ruthenium(II) complexes. An-Najah Staff. Available at: [Link]

- Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Zhang, X., et al. (2010). Asian Journal of Chemistry, 22(9), 7415-7417.

-

Synthesis, Characterization and Luminescence Studies of Metal-Diimine Complexes. Walsh Medical Media. Available at: [Link]

-

“SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BIOLOGICAL ACTIVITY”. N. S. S. R's VASANTDADA PATIL ARTS, COMMERCE & SCIENCE COLLEGE, PATODA. DIST. BEED. MAHARASHTRA. Available at: [Link]

- Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer. Thierer, L. M., et al. (2020). Journal of Organometallic Chemistry, 924, 121456.

- Mononuclear Copper(II) Complexes Containing Chelating Ligand of N-(pyridin-2-ylmethyl)butan-2-amine as Chromotropic Sensor for Azide Anion. Islam, M. S., et al. (2024). Chemistry & Chemical Technology, 18(3), 391-400.

- Study of mixed ligand complexes of copper(II) with dimercaptophenols and hydrophobic amines and their analytical application. Aliyeva, R. A., et al. (2019). Journal of Chemistry and Technologies, 27(1), 4-13.

-

Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. IRIS. Available at: [Link]

-

Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. MDPI. Available at: [Link]

-

Synthesis, Structural Preference and Catalytic Activity of Neutral and Cationic Methylpalladium(II) Complexes Containing N-Arylpyridine-2-carbaldimine Chelating Ligands. ResearchGate. Available at: [Link]

-

Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). ScienceOpen. Available at: [Link]

-

N-(4-methylpyridin-2-yl)ethane-1,2-diamine. PubChem. Available at: [Link]

-

N-methyl-2-(3-methyl-2-pyridinyl)ethanamine. ChemSynthesis. Available at: [Link]

Sources

- 1. N-(3-methylpyridin-2-yl)ethane-1,2-diamine | C8H13N3 | CID 12818865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. staff-old.najah.edu [staff-old.najah.edu]

Application Note: N-(3-methylpyridin-2-yl)ethane-1,2-diamine in Catalytic Reactions

Part 1: Executive Summary & Mechanistic Rationale

N-(3-methylpyridin-2-yl)ethane-1,2-diamine (CAS: 81528-65-6) is a specialized bidentate nitrogen ligand belonging to the class of pyridyl-amine chelators. While structurally related to the common ethylenediamine and 2-aminopyridine ligands, the incorporation of the 3-methyl group on the pyridine ring introduces critical steric and electronic modulations that enhance catalytic performance in transition metal catalysis, particularly Copper(I)-catalyzed Ullmann-Goldberg type couplings .

The "Orth-Effect" Advantage

In homogeneous copper catalysis, a common deactivation pathway is the formation of thermodynamically stable but kinetically inert bis-ligated complexes,

The 3-methyl substituent in this ligand serves a specific mechanistic function:

-

Steric Bulk: It destabilizes the overcrowded bis-ligated species

, shifting the equilibrium toward the active mono-ligated species -

Electronic Modulation: The electron-donating methyl group increases the basicity of the pyridine nitrogen, potentially facilitating the oxidative addition step by stabilizing the high-valent Cu(III) intermediate.

Part 2: Chemical Profile & Properties[1][2][3]

| Property | Specification |

| Chemical Name | N-(3-methylpyridin-2-yl)ethane-1,2-diamine |

| CAS Number | 81528-65-6 |

| Formula | C |

| MW | 151.21 g/mol |

| Structure | Pyridine ring (3-Me) linked at C2 to ethylenediamine |

| Physical State | Viscous oil or low-melting solid (hygroscopic) |

| Solubility | Soluble in DMSO, DMF, MeOH, Dioxane; Sparingly soluble in Hexanes |

| pKa (est) | ~6.8 (Pyridine N), ~9.8 (Primary Amine) |

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle for C-N coupling, highlighting where the 3-methyl group exerts its influence by preventing the formation of the off-cycle "Resting State."

Caption: The 3-methyl group (green arrow) sterically hinders the formation of the inactive bis-ligated off-cycle species, maintaining high catalyst turnover.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Ligand

For researchers needing to synthesize the ligand in-house from commodity precursors.

Reaction: Nucleophilic Aromatic Substitution (S

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen inlet.

-

Stoichiometry: Add 2-Bromo-3-methylpyridine (1.0 equiv, e.g., 1.72 g, 10 mmol) and Ethylenediamine (5.0 equiv, 3.3 mL, 50 mmol).

-

Note: A large excess of ethylenediamine is critical to prevent the formation of the bis-substituted byproduct (di-pyridyl species).

-

-

Reaction: Heat the neat mixture to 110°C for 12–16 hours under nitrogen. The solution will turn from colorless to yellow/orange.

-

Monitoring: Monitor by TLC (DCM/MeOH 9:1 with 1% NH

OH). The starting bromide (high R -

Workup:

-

Cool to room temperature.

-

Remove excess ethylenediamine under reduced pressure (rotary evaporator) at 60°C.

-

Dissolve the residue in DCM (50 mL) and wash with 1M NaOH (10 mL) to remove salts.

-

Crucial: Avoid acidic washes, as the product is a polyamine and will protonate/extract into water.

-

-

Purification: Distill under high vacuum (Kugelrohr) or perform flash chromatography on silica gel (DCM/MeOH/NH

gradient). -

Yield: Expect 75–85% yield of a pale yellow oil.

Protocol B: Copper-Catalyzed C-N Coupling (Amination)

Standard operating procedure for coupling an Aryl Iodide with a primary amine.

Reagents:

-

Aryl Iodide (1.0 mmol)

-

Primary Amine (1.2 mmol)

-

Catalyst: CuI (10 mol%, 19 mg)

-

Ligand: N-(3-methylpyridin-2-yl)ethane-1,2-diamine (20 mol%, 30 mg)

-

Base: K

PO -

Solvent: DMSO (anhydrous, 2.0 mL)

Procedure:

-

Glovebox/Schlenk Prep: In a glovebox or under strictly inert atmosphere (Ar/N

), charge a dried reaction vial (with a Teflon-lined cap) with CuI, K -

Ligand Addition: Add the Ligand and the Amine (if liquid) via syringe.

-

Self-Validating Step: Pre-mix CuI and the Ligand in a small amount of solvent. A color change to a homogenous blue/green (depending on oxidation state traces) or clear yellow solution indicates successful complexation. If the CuI remains a white suspension, complexation is poor.

-

-

Solvent: Add anhydrous DMSO.

-

Reaction: Seal the vial and heat to 80–100°C for 12–24 hours.

-

Why this temp? The 3-methyl group adds steric bulk, requiring slightly higher thermal energy to overcome the activation barrier for oxidative addition compared to unsubstituted ligands, but it protects the catalyst from degradation at these temperatures.

-

-

Quench: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Filter through a pad of Celite to remove copper salts.

-

Analysis: Analyze the organic layer by GC-MS or LC-MS to determine conversion.